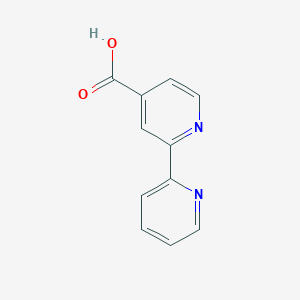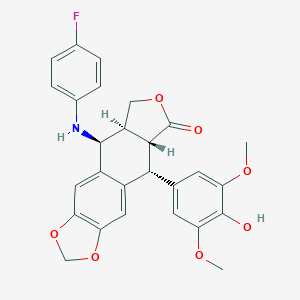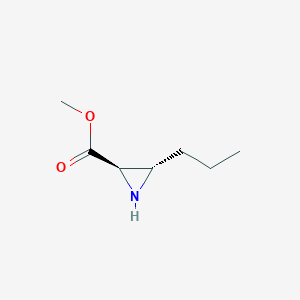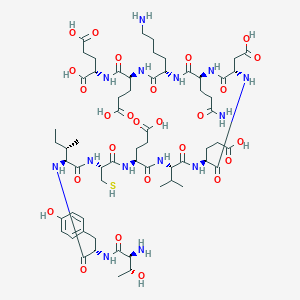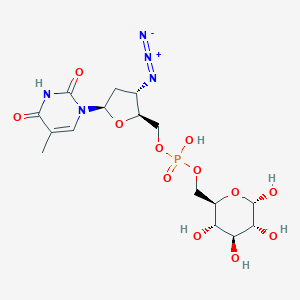
Fadtp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fadtp is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Fadtp stands for Fluorescent Adenosine Diphosphate Tracer Phosphate, which is a fluorescent analog of adenosine diphosphate (ADP). Fadtp is used to study the biochemical and physiological effects of ATP hydrolysis, which is an essential process in cellular metabolism.
Wirkmechanismus
Fadtp works by mimicking the structure of Fadtp, which is a substrate for ATP hydrolysis. Fadtp is hydrolyzed by ATPases, releasing a phosphate group and emitting a fluorescent signal. The rate of fluorescence emission is proportional to the rate of ATP hydrolysis, allowing real-time monitoring of the process.
Biochemische Und Physiologische Effekte
Fadtp has several biochemical and physiological effects, including its ability to mimic Fadtp, which is an essential substrate for ATP hydrolysis. Fadtp can also be used to study the activity of ATPases, which are enzymes that catalyze the hydrolysis of ATP. Fadtp can be used to study the kinetics of ATP hydrolysis in different tissues and cells, providing insights into the regulation of cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Fadtp has several advantages for lab experiments, including its ability to monitor ATP hydrolysis in real-time. Fadtp is also highly sensitive and can detect low levels of ATP hydrolysis. Fadtp is compatible with various experimental setups, including fluorescence microscopy and spectroscopy. However, Fadtp has some limitations, including its cost and the need for specialized equipment to detect fluorescence signals.
Zukünftige Richtungen
For Fadtp research include the development of new fluorescent analogs of Fadtp with improved properties, such as higher sensitivity and better compatibility with experimental setups. Fadtp can also be used to study the activity of ATPases in different tissues and cells, providing insights into the regulation of cellular metabolism. Fadtp can be used to screen for potential drug candidates that target ATPases, providing new avenues for therapeutic intervention in various diseases.
Synthesemethoden
Fadtp is synthesized by attaching a fluorescent dye to Fadtp. The fluorescent dye used is usually a coumarin derivative, which emits light when excited by a specific wavelength. The synthesis process involves several steps, including the protection of the Fadtp molecule, the attachment of the fluorescent dye, and the deprotection of the molecule. The final product is a fluorescent analog of Fadtp, which can be used to study ATP hydrolysis in real-time.
Wissenschaftliche Forschungsanwendungen
Fadtp has several scientific research applications, including the study of ATP hydrolysis in various cellular processes. Fadtp can be used to study the activity of enzymes involved in ATP hydrolysis, such as myosin, kinesin, and dynein. Fadtp can also be used to study the kinetics of ATP hydrolysis in different tissues and cells. Fadtp has been used to study the effects of drugs on ATP hydrolysis and to screen for potential drug candidates.
Eigenschaften
CAS-Nummer |
133101-34-5 |
|---|---|
Produktname |
Fadtp |
Molekularformel |
C16H24N5O12P |
Molekulargewicht |
509.36 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
InChI-Schlüssel |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Andere CAS-Nummern |
133101-34-5 |
Synonyme |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



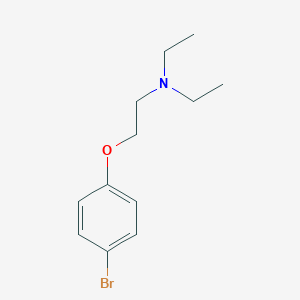
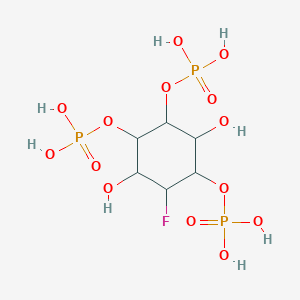
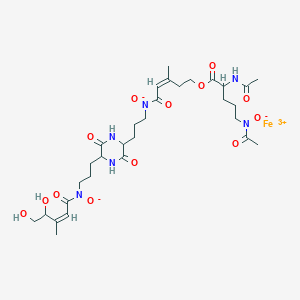
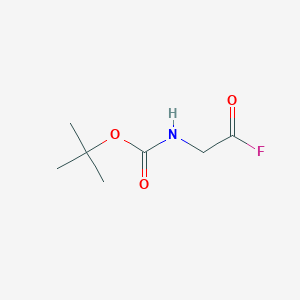
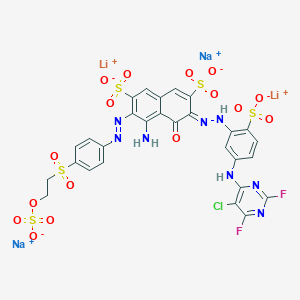

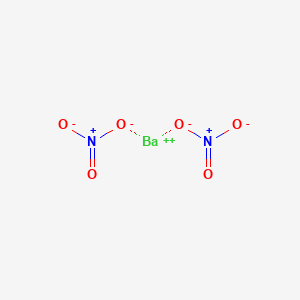
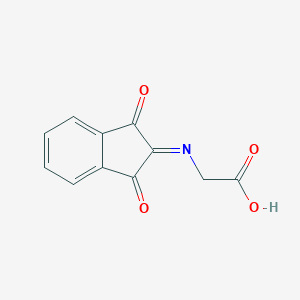
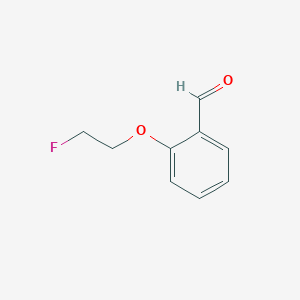
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
